4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by the presence of a cyclobutylmethyl group attached to the nitrogen of the pyrrole ring and a carboxylic acid functional group at position 2. This compound falls under the category of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen. Pyrroles are significant in various biological and chemical processes, making their derivatives important in medicinal chemistry and organic synthesis.
This compound can be classified as an aromatic heterocycle due to its nitrogen-containing ring structure. Pyrrole derivatives like 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid are often synthesized for their pharmacological properties, including potential applications in drug development. The compound's classification as a carboxylic acid indicates it possesses acidic properties, which can influence its reactivity and interaction with biological systems.
The synthesis of 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent, catalysts) play a crucial role in optimizing yields and selectivity during synthesis.
The molecular formula for 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid is , indicating it contains 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is approximately 195.23 g/mol.
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure.
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in pharmaceuticals or materials science.
The mechanism of action for compounds like 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, its carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Studies have shown that modifications on the pyrrole ring can significantly affect biological activity, particularly in anti-tuberculosis research where derivatives exhibit potent activity against Mycobacterium tuberculosis by inhibiting specific metabolic pathways .
Chemical properties include its ability to undergo typical reactions associated with carboxylic acids and aromatic compounds.
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid has potential applications in several scientific fields:
Tuberculosis (TB) remains a devastating global health crisis, compounded by the relentless rise of drug-resistant strains. In 2021, an estimated 450,000 incident cases of multidrug-resistant or rifampicin-resistant TB (MDR/RR-TB) occurred worldwide, reflecting a 3.1% increase from 2020. This surge is largely attributed to disruptions in TB detection and treatment services during the COVID-19 pandemic, which led to an 18% drop in global diagnoses. The burden is disproportionately concentrated in high-burden regions, with India (26%), the Russian Federation (8.5%), and Pakistan (7.9%) accounting for the largest shares of MDR/RR-TB cases. Alarmingly, approximately 20% of MDR/RR-TB cases exhibit pre-extensively drug-resistant (pre-XDR) profiles, characterized by resistance to fluoroquinolones, further limiting treatment options. The mortality toll is staggering, with 191,000 deaths attributed to MDR/RR-TB in 2021 alone. Unlike drug-susceptible TB, successful treatment outcomes for MDR/RR-TB remain suboptimal, often falling below 50% for complex cases like Mycobacterium abscessus infections, underscoring the urgent need for novel therapeutic agents [2] [3].
Table 1: Global Burden of Drug-Resistant Tuberculosis (2021)
Parameter | Estimate | Uncertainty Range |
---|---|---|
Incident MDR/RR-TB Cases | 450,000 | 399,000–501,000 |
MDR/RR-TB Mortality | 191,000 | 119,000–264,000 |
Pre-XDR Proportion among MDR/RR-TB | 20% | 16–26% |
Top Burden Countries | India (26%), Russia (8.5%), Pakistan (7.9%) | — |
Mycobacterial pathogens, including Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM), exhibit exceptional resilience due to their complex, lipid-rich cell envelope. Central to this structure are mycolic acids—α-alkylated, β-hydroxylated long-chain fatty acids (C42–C62) that form an impermeable outer barrier. These critical virulence factors are synthesized intracellularly but require transport across the inner membrane for integration into the cell wall. This translocation is mediated by Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter [2] [5].
MmpL3 belongs to the Resistance, Nodulation, and Division (RND) superfamily of transporters. It utilizes the proton motive force to export trehalose monomycolates (TMM)—key precursors of the mycobacterial outer membrane. Genetic knockout studies confirm that MmpL3 is non-redundant and indispensable for mycobacterial viability. Structurally, MmpL3 features a transmembrane proton relay network, and mutations in residues critical for proton translocation (e.g., Gly253, Ser288, Gln253) not only abrogate transport function but also confer resistance to diverse chemotypes targeting this protein. This vulnerability makes MmpL3 a "promiscuous target," susceptible to inhibition by structurally distinct molecules, all disrupting mycolic acid transport and crippling cell wall integrity [5] [7].
Table 2: Key Functional and Structural Features of MmpL3
Feature | Biological Significance | Consequence of Inhibition |
---|---|---|
RND Superfamily Membership | Utilizes proton gradient for substrate export | Disruption blocks mycolic acid translocation |
Transmembrane Proton Relay | Contains residues (e.g., Gly253, Ser288) critical for proton-coupled conformational changes | Mutations cause high-level resistance to inhibitors |
Trehalose Monomycolate (TMM) Binding | Directly binds TMM for transport across inner membrane | Accumulation of toxic TMM intermediates intracellularly |
Essentiality | Non-redundant; no paralogs compensate for loss | Bacteriostatic or bactericidal effects |
The pyrrole-2-carboxamide scaffold represents a privileged structure in antimycobacterial drug discovery, combining synthetic versatility with target specificity. Structurally, pyrrole-2-carboxylic acid derivatives feature:
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid (PubChem CID: 84718139; C₁₀H₁₃NO₂) exemplifies this chemotype. Its cyclobutylmethyl substituent introduces three strategic advantages:
Mechanistically, pyrrole-2-carboxamides like this compound disrupt MmpL3-mediated TMM transport. Evidence supporting target engagement includes:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7